molecular formula C10H7Br2N3O B3004498 2,6-dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide CAS No. 2094668-84-3

2,6-dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide

Cat. No.: B3004498
CAS No.: 2094668-84-3
M. Wt: 344.994
InChI Key: YLILEBUAIUUFDM-UHFFFAOYSA-N
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Description

2,6-Dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide is a chemical compound with significant interest in various scientific fields due to its unique structure and properties. This compound features a pyridine ring substituted with bromine atoms at the 2 and 6 positions, a cyanocyclopropyl group, and a carboxamide group at the 4 position. Its molecular formula is C10H7Br2N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of pyridine derivatives followed by the introduction of the cyanocyclopropyl group and the carboxamide functionality. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by subsequent functional group modifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Condensation Reactions: The carboxamide group can engage in condensation reactions with other compounds to form new derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2,6-Dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the cyanocyclopropyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromopyridine: Lacks the cyanocyclopropyl and carboxamide groups, making it less versatile in biological applications.

    2,6-Dichloropyridine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

    2,6-Dibromo-4-methylpyridine: Contains a methyl group instead of the cyanocyclopropyl and carboxamide groups, affecting its chemical behavior.

Uniqueness

2,6-Dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine atoms and the cyanocyclopropyl group enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2,6-dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N3O/c11-7-3-6(4-8(12)14-7)9(16)15-10(5-13)1-2-10/h3-4H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLILEBUAIUUFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=CC(=NC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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